1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea
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Overview
Description
The compound “1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea” is a derivative of the triazoloquinazoline scaffold, which is a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material for the synthesis is often synthesized from anthranilic acid . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via single crystal X-ray diffraction method . The structure of these compounds is fully characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds encompass the use of eco-compatible catalysts and reaction conditions . The reaction scope is comprehensively explored and some of the previously reported difficulties in introducing functional groups on this structural template have been overcome .Scientific Research Applications
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains. Compounds with quinazoline bases have shown potent antimicrobial activity, suggesting their potential as novel antimicrobial agents. For instance, a series of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and tested against various microbial strains, displaying significant activity against Candida albicans, highlighting their antimicrobial potential (Antipenko et al., 2009).
Anticancer Applications
Several studies have focused on the anticancer activities of quinazoline derivatives. These compounds have been tested against a wide range of human tumor cell lines, exhibiting selective inhibition of cancer cell growth. For example, derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines showed promising anticancer activity, especially against ovarian cancer OVCAR-4 cells (Pokhodylo et al., 2020).
Antihypertensive Activity
Research into the antihypertensive effects of quinazoline derivatives has demonstrated their potential in managing hypertension. For example, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized and shown to exhibit significant antihypertensive activity in spontaneously hypertensive rats, suggesting their potential application in the treatment of hypertension (Alagarsamy & Pathak, 2007).
Future Directions
The triazoloquinazoline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols . Therefore, future research could focus on developing such protocols and exploring further biological applications of these compounds.
Mechanism of Action
Target of Action
It’s known that quinazoline and quinazolinone derivatives, which this compound is a part of, have been used in the synthesis of diverse molecules with significant physiological and pharmacological activities . These compounds have shown a broad range of biological activity, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer effects .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a wide spectrum of pharmacological activities, suggesting that they may interact with multiple targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline and quinazolinone derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways . The downstream effects would depend on the specific biological activity and the pathways involved.
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7S/c1-12(2)20-19(27)24-23-17-14-10-6-7-11-15(14)26-18(21-17)16(22-25-26)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,21,23)(H2,20,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXEEPCNBWBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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